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Introduction

Clotrimazole is a broad-spectrum synthetic antifungal agent belonging to the imidazole class of

drugs.[1] It is widely used for the treatment of various fungal infections, including vaginal yeast

infections, oral thrush, and ringworm.[2] Its mechanism of action involves the inhibition of the

enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an

essential component of the fungal cell membrane.[2] The disruption of ergosterol synthesis

leads to increased cellular permeability and ultimately, fungal cell death.[2]

This document provides detailed application notes and experimental protocols for a common

and industrially viable synthesis of Clotrimazole. The described pathway commences with o-

chlorobenzotrichloride, which is converted to the key intermediate, 2-chlorotriphenylmethyl

chloride. This intermediate is then reacted with imidazole to yield Clotrimazole.[3][4] While the

user's query mentioned 2-chlorobenzoyl chloride, the predominant literature points to 2-

chlorotriphenylmethyl chloride as the direct precursor for the final condensation step with

imidazole in this synthetic route.

Overall Synthesis Pathway

The synthesis of Clotrimazole from o-chlorotoluene can be summarized in the following stages:

Chlorination of o-Chlorotoluene: o-Chlorotoluene is chlorinated to produce o-

chlorobenzotrichloride.
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Friedel-Crafts Alkylation: o-Chlorobenzotrichloride undergoes a Friedel-Crafts reaction with

benzene in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form 2-

chlorotriphenylmethyl chloride.[2][3]

Condensation with Imidazole: The 2-chlorotriphenylmethyl chloride intermediate is then

condensed with imidazole to form Clotrimazole.[2][3]

Purification: The crude product is purified, often via precipitation as a nitrate salt, followed by

conversion back to the free base and recrystallization.[3]

Below is a diagram illustrating the overall workflow for the synthesis of Clotrimazole.
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Stage 1: Intermediate Synthesis

Stage 2: Clotrimazole Synthesis

Stage 3: Purification
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Caption: Overall workflow for the synthesis of Clotrimazole.
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Experimental Protocols
1. Synthesis of 2-Chlorotriphenylmethyl chloride (Friedel-Crafts Alkylation)

This procedure details the Friedel-Crafts reaction to produce the key intermediate, 2-

chlorotriphenylmethyl chloride.[2]

Materials and Equipment:

2 L flask equipped with a reflux condenser, stirrer, and drying tube.[2]

o-Chlorobenzotrichloride

Benzene

Aluminum trichloride (AlCl₃)

Procedure:

To the reaction flask, add 900 g of benzene and 117.5 g of aluminum trichloride.[2][3]

Cool the mixture to 0°C.[2][3]

Slowly add a solution of 150 g of o-chlorobenzotrichloride in 150 g of benzene, while

maintaining the temperature below 15°C.[2][3]

After the addition is complete, carefully heat the mixture to reflux and maintain for 4 hours.

Note the evolution of HCl gas.[2][3]

Upon completion, the resulting mixture containing 2-chlorotriphenylmethyl chloride can be

filtered to remove any solids and used directly in the next step.[2]

2. Synthesis of Clotrimazole (Condensation Reaction)

This procedure describes the condensation of 2-chlorotriphenylmethyl chloride with imidazole.

[2]

Materials:
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Solution of 2-chlorotriphenylmethyl chloride in benzene (from Step 1)

Imidazole

Triethylamine

Procedure:

To the filtrate from the previous step, add a solution of 45 g of imidazole in 70 g of

triethylamine.[2][3]

Heat the mixture to 45-50°C and maintain for 3 hours.[2][3]

Cool the reaction mixture to room temperature and add 500 g of water with stirring.[2][3]

Separate the aqueous layer and wash the benzene phase with 200 g of water.[2][3]

Evaporate the benzene layer to dryness under vacuum to obtain the crude Clotrimazole.

[2][3]

3. Purification of Clotrimazole

This protocol outlines the purification of crude Clotrimazole via nitrate salt precipitation.[3]

Materials and Equipment:

Crude Clotrimazole residue

Ethyl acetate

Water

Concentrated nitric acid

Methylene chloride

30% Sodium hydroxide solution

Acetone
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Decolorizing carbon

Triethylamine

Procedure:

Dissolve the crude residue in 250 g of ethyl acetate.[2]

Add 250 g of water and determine the amount of nitric acid required for precipitation by

titrating a sample.[2]

Cool the solution to 15°C and rapidly add the calculated amount of concentrated nitric acid

to precipitate clotrimazole nitrate.[2]

Centrifuge the product and wash it with 300 g of ethyl acetate and then with 300 g of

water.[3]

To convert the nitrate salt to the free base, place the moist product into a reaction flask

and add 300 g of water, 450 g of methylene chloride, 5 g of triethylamine, and 110 g of

30% sodium hydroxide.[2][3]

Stir the mixture until a clear solution is formed, then allow the phases to separate.[2][3]

Wash the aqueous phase with 100 g of methylene chloride.[3]

Combine the organic phases and wash twice with 200 g of water each time.[2][3]

Take the residue and redissolve it in 100 g of acetone and distill to remove any remaining

methylene chloride.[2][3]

Take up the residue in 900 g of acetone and heat to 50°C to achieve complete dissolution.

[2][3]

Add decolorizing carbon and triethylamine, filter the solution, and wash the filter cake with

acetone.[2][3]

Partially remove the acetone by distillation to a volume of about 500 cc.[3]
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Cool the mixture to 0°C for five hours to allow for crystallization.[3]

Centrifuge the product, wash with 100 g of acetone, and dry at 60°C to obtain the final

product.[3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of

Clotrimazole.

Table 1: Reactant Quantities for Clotrimazole Synthesis

Step Reactant Quantity

1. Intermediate Synthesis o-Chlorobenzotrichloride 150 g

Benzene 900 g + 150 g

Aluminum trichloride 117.5 g

2. Clotrimazole Synthesis Imidazole 45 g

Triethylamine 70 g

Table 2: Reaction Conditions and Yields
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Step Parameter Value Reference

1. Intermediate

Synthesis
Temperature

0°C (addition), Reflux

(reaction)
[2][3]

Reaction Time 4 hours [2][3]

2. Clotrimazole

Synthesis
Temperature 45-50°C [2][3]

Reaction Time 3 hours [2][3]

Final Product Yield
~65% (optimized

overall)
[5][6]

92% (alternative one-

step)
[5][6]

Note: The 92% yield refers to an alternative one-step synthesis method using 2-chlorotrityl

chloride and imidazole in hexafluoroisopropanol, which is presented for comparison.[5][6]

Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations in the

synthesis of Clotrimazole.

o-Chlorobenzotrichloride 2-Chlorotriphenylmethyl
chloride

 Benzene,
 AlCl3 

Clotrimazole Nitrate

 Imidazole,
 Triethylamine,

 Nitric Acid 
Clotrimazole

 NaOH,
 Recrystallization 

Click to download full resolution via product page

Caption: Key chemical transformations in Clotrimazole synthesis.

Safety Precautions

This synthesis should be performed in a well-ventilated fume hood.
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o-Chlorobenzotrichloride and 2-chlorobenzoyl chloride are corrosive and lachrymatory.

Handle with appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat.[7]

The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure

the gas outlet is connected to a suitable scrubber (e.g., a sodium hydroxide solution).[7]

All chemicals should be handled with care, and appropriate safety data sheets (SDS) should

be consulted prior to use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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